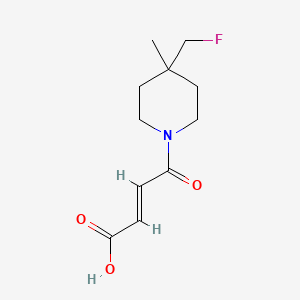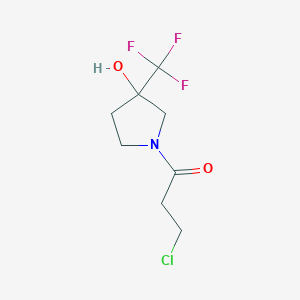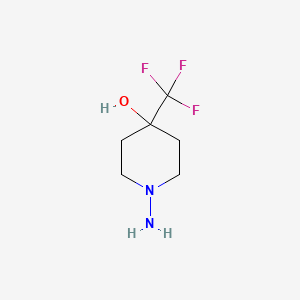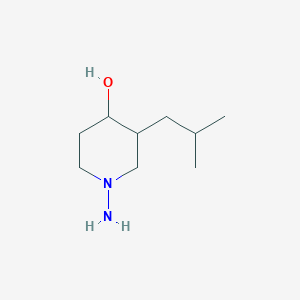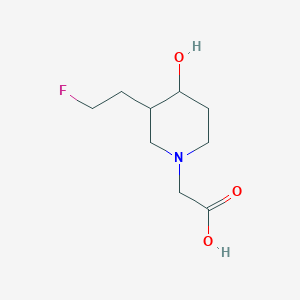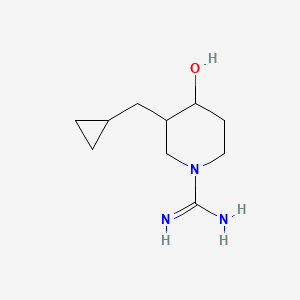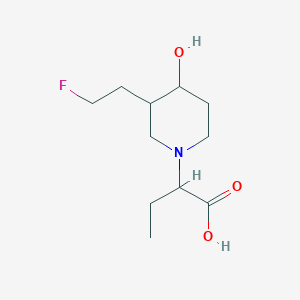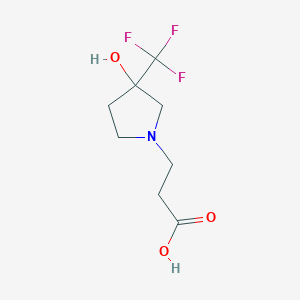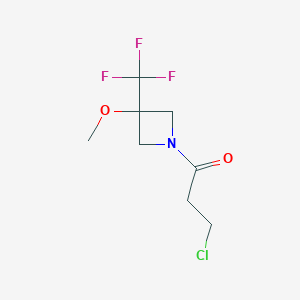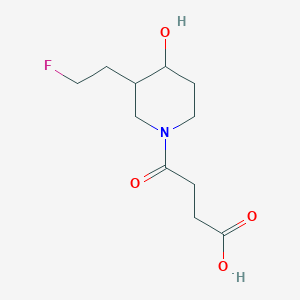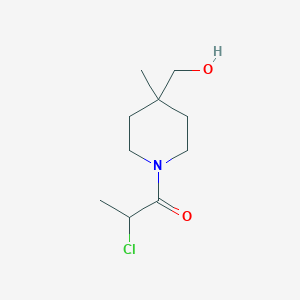
Ethyl-6-(5-Bromthiophen-2-yl)pyrimidin-4-carboxylat
Übersicht
Beschreibung
Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C11H9BrN2O2S and its molecular weight is 313.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung neuroprotektiver Wirkstoffe
Verbindungen, die strukturell mit Ethyl-6-(5-Bromthiophen-2-yl)pyrimidin-4-carboxylat verwandt sind, wurden auf ihre neuroprotektive Aktivität untersucht. Diese Verbindungen können die Expression des endoplasmatischen Retikulums (ER)-Chaperons BIP und des Apoptosemarkers gespaltenes Caspase-3 in menschlichen neuronalen Zellen reduzieren, was auf mögliche Anwendungen bei der Behandlung neurodegenerativer Erkrankungen hindeutet .
Synthese von antifibrotischen Arzneimitteln
Analoge Verbindungen haben vielversprechende antifibrotische Aktivitäten gezeigt, wobei einige eine bessere Wirkung als bekannte antifibrotische Medikamente wie Pirfenidon aufweisen. Dies deutet darauf hin, dass this compound zur Synthese neuer antifibrotischer Wirkstoffe eingesetzt werden könnte .
3. Bicyclische [6 + 6]-Systemchemie Die Chemie der Pyrimido[4,5-d]pyrimidine, die mit der fraglichen Verbindung verwandt sind, ist bedeutsam für die Untersuchung bicyclischer [6 + 6]-Systeme. Diese Systeme haben verschiedene biologische Bedeutungen und könnten unter Verwendung von this compound als Vorläufer oder Analog untersucht werden .
Wirkmechanismus
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in lipopolysaccharide (LPS)-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been observed to inhibit endoplasmic reticulum (er) stress and apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemische Analyse
Biochemical Properties
Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of neuroprotection and anti-inflammatory activities. It interacts with several enzymes and proteins, including nitric oxide synthase and tumor necrosis factor-α (TNF-α). These interactions are crucial as they inhibit the production of nitric oxide and TNF-α, which are key mediators in inflammatory responses . Additionally, this compound has shown promising results in molecular docking studies, indicating favorable interactions with active residues of ATF4 and NF-kB proteins .
Cellular Effects
The effects of Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate on various cell types and cellular processes have been extensively studied. In human microglia cells, it has been observed to inhibit the production of inflammatory mediators such as nitric oxide and TNF-α . This inhibition is significant as it suggests potential anti-inflammatory properties. Furthermore, in human neuronal cells, Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate has demonstrated neuroprotective effects by reducing the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 . These findings indicate that the compound can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate involves several key interactions at the molecular level. The compound exerts its effects through the inhibition of endoplasmic reticulum stress and apoptosis pathways . It binds to specific biomolecules, including ATF4 and NF-kB proteins, which play crucial roles in cellular stress responses and inflammation . By inhibiting these pathways, Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate can reduce cellular stress and inflammation, thereby exerting its neuroprotective and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate maintains its stability under specific conditions, allowing for sustained neuroprotective and anti-inflammatory effects
Dosage Effects in Animal Models
The effects of Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit neuroprotective and anti-inflammatory properties without significant adverse effects . At higher doses, there may be potential toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-response relationships are critical areas of study to ensure the safe and effective use of this compound in animal models.
Metabolic Pathways
Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence its bioavailability and efficacy in biochemical reactions . Understanding the metabolic pathways and the role of specific enzymes in the metabolism of Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate is essential for optimizing its therapeutic potential and minimizing any adverse effects.
Transport and Distribution
The transport and distribution of Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate within cells and tissues are critical factors that determine its efficacy and bioavailability. The compound interacts with various transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate within specific tissues, thereby affecting its overall therapeutic potential.
Subcellular Localization
The subcellular localization of Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization and the factors that influence it can provide insights into the mechanisms of action and potential therapeutic applications of Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate.
Eigenschaften
IUPAC Name |
ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)8-5-7(13-6-14-8)9-3-4-10(12)17-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDGJCAKYQOUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


